1-Naphthol-3,6-disulfonic acid disodium salt

Description

The exact mass of the compound Disodium 4-hydroxynaphthalene-2,7-disulphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163929. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

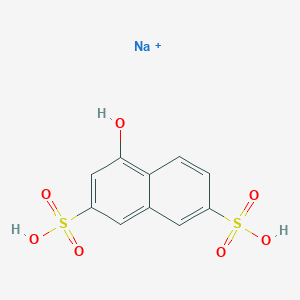

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;4-hydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O7S2.2Na/c11-10-5-8(19(15,16)17)4-6-3-7(18(12,13)14)1-2-9(6)10;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMDNLVCFLKDBY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066597 | |

| Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20349-39-7, 79873-37-3, 330581-20-9 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020349397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079873373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Naphthol-3,6-disulfonic acid disodium salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthol-3,6-disulfonic acid disodium salt, also known as 4-hydroxy-2,7-naphthalenedisulfonic acid disodium salt, is a sulfonated naphthol derivative.[1] It serves as a crucial intermediate in the synthesis of various dyes and pigments, particularly azo dyes used in the textile, leather, and paper industries.[1] Its applications also extend to analytical chemistry as a reagent in colorimetric assays and in the cosmetics industry, notably in hair dye formulations.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its characterization and application, and a visualization of its role in a key synthetic pathway.

Chemical and Physical Properties

The following tables summarize the key quantitative data for this compound.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆Na₂O₇S₂ | |

| Molecular Weight | 348.26 g/mol (anhydrous basis) | [1] |

| Appearance | Grey to brownish powder | [1] |

| Melting Point | >300 °C | [1] |

| Density | 1.816 g/cm³ | [1] |

| Solubility | Soluble in water. Specific quantitative data not available. | [2] |

Table 2: Spectroscopic Data

| Spectrum Type | Data Availability |

| Infrared (IR) Spectrum | Available, characteristic peaks for O-H, S=O, and aromatic C-H and C=C bonds are expected.[3] |

| ¹H NMR Spectrum | Data for the related compound 8-Amino-1-naphthol-3,6-disulfonic acid monosodium salt is available and suggests a complex aromatic region.[4] |

| ¹³C NMR Spectrum | Available, showing signals corresponding to the ten carbon atoms of the naphthalene ring system.[5] |

Table 3: Acidity Constants

| Functional Group | pKa Value |

| Sulfonic Acid Groups | Expected to be strongly acidic (pKa < 1). Specific experimental values are not readily available. |

| Hydroxyl Group | Expected to be weakly acidic. Specific experimental value is not readily available. |

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties are extensive. Therefore, this section provides methodologies for key experiments relevant to the characterization and application of this compound.

Determination of Aqueous Solubility (General Protocol)

The solubility of an organic salt can be determined using the equilibrium concentration method.[6][7]

Objective: To determine the concentration of a saturated solution of this compound in water at a specified temperature.

Materials:

-

This compound

-

Deionized water

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a supersaturated solution by adding an excess amount of the compound to a known volume of deionized water in a sealed container.

-

Equilibrate the solution by agitating it in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Prepare a series of standard solutions of known concentrations of the compound.

-

Measure the absorbance of the standard solutions and the supernatant sample at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the supernatant sample from the calibration curve. This concentration represents the aqueous solubility of the compound at the specified temperature.

Determination of pKa by Potentiometric Titration (General Protocol)

Potentiometric titration is a precise technique for determining the acid dissociation constants (pKa) of a substance.[8][9][10]

Objective: To determine the pKa values of the acidic functional groups of this compound.

Materials:

-

This compound

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Deionized water (carbonate-free)

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

If necessary, adjust the initial pH of the solution to the acidic range using the strong acid.

-

Titrate the solution by adding small, precise increments of the standardized strong base from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has passed the equivalence point(s) and entered the basic range.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region(s) or by analyzing the first and second derivatives of the titration curve. The inflection point of the curve corresponds to the equivalence point.

Synthesis of an Azo Dye (Representative Protocol)

This protocol outlines the general two-step process of diazotization and azo coupling to synthesize an azo dye using this compound as the coupling component.

Objective: To synthesize a water-soluble azo dye.

Part A: Diazotization of an Aromatic Amine (e.g., Aniline)

Materials:

-

Aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Ice

Procedure:

-

Dissolve the aromatic amine (aniline) in aqueous hydrochloric acid in a beaker.

-

Cool the beaker in an ice bath to a temperature between 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution while maintaining the low temperature and stirring continuously.

-

The formation of the diazonium salt is indicated by a change in the solution. The reaction mixture should be kept cold for the subsequent coupling reaction.

Part B: Azo Coupling

Materials:

-

Diazonium salt solution from Part A

-

This compound

-

Sodium hydroxide (NaOH) solution

-

Ice

Procedure:

-

Dissolve this compound in a dilute aqueous solution of sodium hydroxide in a separate beaker.

-

Cool this solution in an ice bath to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Part A to the cold solution of the naphthol derivative with constant stirring.

-

An intensely colored azo dye should precipitate or dissolve to form a colored solution. The coupling reaction is often immediate.

-

The product can be isolated by filtration if it precipitates or used as a solution. Further purification can be achieved by recrystallization.

Visualization of Synthetic Pathway

The following diagram illustrates the synthesis of an azo dye, a primary application of this compound.

Caption: Azo dye synthesis workflow.

Conclusion

This compound is a versatile chemical with well-defined physical properties and significant applications in synthetic chemistry. This guide provides essential data and standardized protocols to aid researchers and professionals in its effective use and characterization. The provided workflow for azo dye synthesis highlights its principal role as a key industrial intermediate. Further research to precisely quantify its solubility and pKa values would be beneficial for more specialized applications.

References

- 1. This compound Supplier | 20349-39-7 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound(20349-39-7) IR Spectrum [m.chemicalbook.com]

- 4. 8-Amino-1-naphthol-3,6-disulfonic acid monosodium salt monohydrate(5460-09-3) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(20349-39-7) 13C NMR spectrum [chemicalbook.com]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-depth Technical Guide on the Physical Properties of 1-Naphthol-3,6-disulfonic acid disodium salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Naphthol-3,6-disulfonic acid disodium salt. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a chemical intermediate and analytical reagent. All quantitative data is presented in a structured format for clarity and ease of comparison.

Core Physical and Chemical Properties

This compound is a sulfonated naphthol derivative.[1] It is primarily used as a key intermediate in the synthesis of dyes and pigments, especially azo dyes for textiles, leather, and paper.[1] Its applications also extend to analytical chemistry as a reagent for colorimetric assays and in the cosmetics industry for hair dye formulations.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| CAS Number | 20349-39-7 | [1][2][3][4] |

| Molecular Formula | C₁₀H₆Na₂O₇S₂ | [4] |

| Molecular Weight | 348.26 g/mol (anhydrous basis) | [1] |

| Appearance | Grey to brownish powder, pinkish-grey presscake, or white powder | [1][4] |

| Melting Point | >300 °C | [1] |

| Density | 1.816 g/cm³ | [1] |

| Purity | Typically ≥99% | [1] |

| Synonyms | Disodium 4-hydroxynaphthalene-2,7-disulphonate, 4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt, Violet Acid Disodium Salt Hydrate | [1][4] |

Experimental Protocols

The determination of the physical properties of this compound follows standard laboratory procedures. Below are generalized methodologies for key experiments.

Melting Point Determination

The melting point of a solid compound is determined as the temperature range over which it changes state from solid to liquid. For a high melting point compound like this compound (>300 °C), a digital melting point apparatus with a high-temperature range is suitable.

Methodology:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has melted are recorded. This range is the melting point.

Density Measurement

The density of a solid can be determined using gas pycnometry, which measures the volume of the solid by detecting the pressure change of a known volume of an inert gas (e.g., helium) as it expands into a chamber containing the sample.

Methodology:

-

The weight of the sample is accurately measured using an analytical balance.

-

The sample is placed in the sample chamber of the gas pycnometer.

-

The instrument is purged with the measurement gas to remove any air and moisture.

-

The gas is introduced into a reference chamber of a known volume, and the pressure is recorded.

-

A valve is opened, allowing the gas to expand into the sample chamber. The new pressure is recorded.

-

Using the ideal gas law and the recorded pressures and known volumes, the volume of the sample is calculated.

-

The density is then calculated by dividing the mass of the sample by its measured volume.

Logical Workflow for Compound Identification

The following diagram illustrates a typical workflow for the identification and quality control of an incoming sample of this compound based on its physical properties.

Caption: Workflow for physical property-based identification.

References

- 1. This compound Supplier | 20349-39-7 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 2. This compound | 20349-39-7 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound 20349-39-7, CasNo.20349-39-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

Spectroscopic Profile of 1-Naphthol-3,6-disulfonic acid disodium salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of 1-Naphthol-3,6-disulfonic acid disodium salt. Due to the limited availability of specific experimental data in public databases, this document outlines the expected spectral features based on the analysis of related naphthalene derivatives and general principles of spectroscopy. Detailed experimental protocols for acquiring Ultraviolet-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra are also presented to facilitate empirical validation and further research.

Chemical Structure and Properties

This compound is a water-soluble organic compound. Its structure, characterized by a naphthalene core with a hydroxyl group and two sulfonate groups, dictates its spectroscopic behavior. The aromatic system and the presence of functional groups give rise to distinct signals in various spectroscopic analyses.

| Property | Value |

| Chemical Formula | C₁₀H₆Na₂O₇S₂ |

| Molecular Weight | 348.26 g/mol |

| Appearance | Grey to brownish powder |

| CAS Number | 20349-39-7 |

Spectral Data Summary

The following tables summarize the anticipated spectral data for this compound. These values are estimations based on the analysis of similar compounds and should be confirmed by experimental measurement.

UV-Visible Spectroscopy

| Parameter | Expected Value | Solvent |

| λmax | ~290 - 330 nm | Water |

Note: The absorption maximum is attributed to the π → π transitions within the naphthalene aromatic system.*

Fluorescence Spectroscopy

| Parameter | Expected Value | Solvent |

| Excitation Wavelength (λex) | ~290 - 340 nm | Water |

| Emission Wavelength (λem) | ~340 - 450 nm | Water |

Note: Naphthalene derivatives are known for their fluorescent properties. The exact excitation and emission maxima are sensitive to the solvent environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) - Solvent: D₂O

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.0 - 8.5 | m | Aromatic Protons |

Note: The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling.

¹³C NMR (Carbon NMR) - Solvent: D₂O

| Chemical Shift (ppm) | Assignment |

| 110 - 160 | Aromatic and Phenolic Carbons |

Note: The carbon atoms attached to the sulfonate and hydroxyl groups will be shifted downfield.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad | O-H Stretch (Phenolic) |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Stretch |

| 1150 - 1250 | Strong | S=O Stretch (Sulfonate) |

| 1000 - 1100 | Strong | S-O Stretch (Sulfonate) |

| 650 - 900 | Medium-Strong | Aromatic C-H Bending |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

UV-Visible Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to determine a suitable concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with deionized water to be used as the blank.

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution.

-

Data Acquisition: Scan the sample from 200 to 800 nm. Record the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a fluorescence-free solvent like deionized water. The concentration should be low enough to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation monochromator over a range (e.g., 250-350 nm) to find the excitation maximum.

-

Emission Spectrum: Set the excitation monochromator to the determined excitation maximum and scan the emission monochromator to record the fluorescence emission spectrum.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterium oxide (D₂O). Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. This will require a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

FT-IR Spectroscopy Protocol

-

Sample Preparation: As the compound is a solid, the KBr pellet method is suitable. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Background Spectrum: Collect a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship in data interpretation.

Caption: General workflow for spectroscopic analysis.

Caption: Logic for structural elucidation from spectral data.

In-Depth Technical Guide: Fluorescence Properties of 1-Naphthol-3,6-disulfonic acid disodium salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence excitation and emission characteristics of 1-Naphthol-3,6-disulfonic acid disodium salt. The document details the available photophysical data, outlines experimental protocols for its characterization, and presents logical workflows for its application in research and development.

Core Photophysical Characteristics

This compound, a water-soluble derivative of naphthol, exhibits fluorescence in aqueous solutions. Its photophysical properties are of interest in various applications, including its use as a fluorescent probe. The key fluorescence parameters are summarized in the table below.

| Parameter | Value | Solvent | Notes |

| Excitation Maximum (λex) | ~330 nm | H₂O | Estimated from the 0-0 transition energy reported in Prémont-Schwarz et al. (2013).[1] |

| Emission Maximum (λem) | ~410 nm | H₂O | Estimated from the 0-0 transition energy reported in Prémont-Schwarz et al. (2013).[1] |

| Fluorescence Lifetime (τf) | 5.9 ± 0.5 ps | H₂O | Measured by time-resolved fluorescence spectroscopy.[1] |

| 13 ± 0.5 ps | D₂O | The lifetime is longer in deuterium oxide due to the kinetic isotope effect on the excited-state proton transfer.[1] | |

| Fluorescence Quantum Yield (Φf) | Not explicitly reported in the literature. | - | The quantum yield of a similar compound, 2-naphthol-6-sulfonate, in water is approximately 0.20±0.02, and this value is pH-dependent.[2] A detailed protocol for its experimental determination is provided below. |

Experimental Protocols

Measurement of Fluorescence Excitation and Emission Spectra

A detailed protocol for acquiring the fluorescence spectra of this compound is outlined below. This procedure is based on standard spectrofluorometric techniques.

Materials:

-

This compound

-

Spectroscopic grade water (or other solvent as required)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Calibrated micropipettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in spectroscopic grade water.

-

From the stock solution, prepare a series of dilute solutions with absorbances at the excitation wavelength of approximately 0.02, 0.04, 0.06, 0.08, and 0.10 in a 1 cm path length cuvette. This is to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (approximately 410 nm).

-

Scan a range of excitation wavelengths (e.g., 250-400 nm).

-

Record the fluorescence intensity as a function of the excitation wavelength.

-

The peak of this spectrum corresponds to the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined excitation maximum (approximately 330 nm).

-

Scan a range of emission wavelengths (e.g., 350-600 nm).

-

Record the fluorescence intensity as a function of the emission wavelength.

-

The peak of this spectrum corresponds to the emission maximum (λem).

-

-

Data Analysis:

-

Correct the recorded spectra for instrument-specific factors (e.g., lamp intensity, detector response) if required by the instrument software.

-

Identify the peak maxima for the excitation and emission spectra.

-

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φf) can be determined using the comparative method, which involves comparing the fluorescence of the sample to a well-characterized fluorescence standard.

Materials:

-

Solutions of this compound (as prepared above)

-

A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Absorbance Measurements:

-

Measure the absorbance of the series of solutions of the sample and the standard at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

-

Fluorescence Measurements:

-

Record the fluorescence emission spectra of the same solutions in the spectrofluorometer under identical experimental conditions (excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

-

The quantum yield of the sample (Φx) can be calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηx and ηst are the refractive indices of the sample and standard solutions, respectively (for dilute solutions, the refractive index of the solvent can be used).

-

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes and workflows described in this guide.

Caption: Workflow for Fluorescence Excitation and Emission Spectra Measurement.

Caption: Workflow for Comparative Quantum Yield Determination.

References

Technical Guide: UV-Vis Absorbance Characteristics and Applications of 1-Naphthol-3,6-disulfonic Acid Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Application: Spectrophotometric Determination of Nitrite (Griess Test)

A prevalent analytical application of 1-Naphthol-3,6-disulfonic acid disodium salt is in the Griess test for nitrite detection. The underlying principle involves a two-step diazotization and coupling reaction. In an acidic medium, nitrite reacts with a primary aromatic amine, such as sulfanilic acid or p-nitroaniline, to form a diazonium salt. This intermediate then couples with a naphthol derivative, like this compound, to produce a highly colored and stable azo dye. The intensity of the resulting color, which is directly proportional to the nitrite concentration, is then quantified using a UV-Vis spectrophotometer.

Quantitative Data Presentation

The UV-Vis absorbance characteristics of the azo dye formed in the determination of nitrite using a diazotized aromatic amine and a naphthol coupling agent are summarized below. It is important to note that the specific λmax and molar absorptivity can vary depending on the exact reagents and reaction conditions used.

| Analyte | Diazotizing Reagent | Coupling Reagent | Solvent/Medium | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Nitrite | p-Nitroaniline | 1-Naphthol | Aqueous | 610 | 5.24 x 10⁴ |

| Iron (Fe³⁺) | - | 1-Naphthol-3,6-disulfonic acid sodium salt | Ammonia Buffer (pH 10) | 598 | 2.0 x 10⁴ |

Experimental Protocols

Spectrophotometric Determination of Nitrite using p-Nitroaniline and 1-Naphthol

This protocol outlines a method for the determination of nitrite in water samples.

Reagents:

-

p-Nitroaniline (PNA) Solution (1 x 10⁻³ M): Prepare in 20% aqueous ethanol.

-

1-Naphthol Solution (0.1%): Dissolve 0.1 g of 1-Naphthol in 100 mL of 1.2 M sodium hydroxide.

-

Hydrochloric Acid (HCl)

-

EDTA Solution (10%)

-

Nitrite Standard Solutions: Prepare a series of standard solutions with known nitrite concentrations.

Procedure:

-

To a 25 mL volumetric flask, add a known volume of the water sample or nitrite standard.

-

Add 2.0 mL of the 0.014% p-nitroaniline solution and 2.5 mL of HCl. Mix well and allow the reaction to proceed for 15 minutes for the formation of the diazonium salt.

-

Add 1.5 mL of 10% EDTA solution followed by 1.5 mL of the 0.1% 1-Naphthol solution.

-

Dilute the solution to the 25 mL mark with distilled water and mix thoroughly.

-

Measure the absorbance of the resulting violet-colored azo dye at its maximum absorbance wavelength (λmax) of 610 nm against a reagent blank.[1]

-

Construct a calibration curve by plotting the absorbance values of the standard solutions against their corresponding concentrations.

-

Determine the nitrite concentration in the sample from the calibration curve.

Mandatory Visualization

Experimental Workflow for Nitrite Determination

Caption: Experimental workflow for the spectrophotometric determination of nitrite.

Signaling Pathway of the Griess Reaction

Caption: Chemical pathway of the Griess reaction for nitrite detection.

References

An In-depth Technical Guide to the NMR Spectroscopy of 1-Naphthol-3,6-disulfonic acid disodium salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Naphthol-3,6-disulfonic acid disodium salt. Due to the limited availability of public domain quantitative NMR data for this specific molecule, this guide utilizes data from structurally analogous compounds to provide a comprehensive analytical framework.

Chemical Structure and NMR-Relevant Information

This compound is a derivative of naphthalene. Its structure, featuring a hydroxyl group and two sulfonate groups on the naphthol core, dictates a specific electronic environment for each proton and carbon atom, which can be elucidated using NMR spectroscopy.

Diagram of Molecular Structure and Atom Numbering

Caption: Chemical structure of this compound with atom numbering for NMR assignment.

Quantitative NMR Data

Table 1: 1H NMR Data for 8-Amino-1-naphthol-3,6-disulfonic acid monosodium salt (399.65 MHz, DMSO-d6) [1]

| Assignment | Chemical Shift (δ) ppm |

| Aromatic H | 7.939 |

| Aromatic H | 7.647 |

| Aromatic H | 7.599 |

| Aromatic H | 7.259 |

Note: The specific assignment of these shifts to individual protons on the naphthalene ring is not provided in the source.

For this compound, one would expect the proton signals to be in a similar aromatic region (typically 7.0-9.0 ppm). The absence of the amino group at C8 would lead to a different splitting pattern and chemical shifts for the protons on that ring.

A 13C NMR spectrum for this compound is known to exist, however, the specific chemical shift values are not publicly listed.[2] For aromatic compounds of this nature, carbon signals are expected in the range of 100-160 ppm. The carbons directly attached to the sulfonate and hydroxyl groups would show distinct chemical shifts due to the strong electron-withdrawing and electron-donating effects of these substituents, respectively.

Experimental Protocols for NMR Analysis

The following section outlines a detailed methodology for acquiring high-quality NMR spectra of this compound.

-

Analyte and Solvent Selection:

-

Weigh approximately 5-20 mg of this compound for 1H NMR, and 20-50 mg for 13C NMR.

-

Due to the ionic nature of the sulfonate groups, the compound is highly soluble in water. Therefore, Deuterium Oxide (D2O) is the recommended solvent. Alternatively, Dimethyl Sulfoxide-d6 (DMSO-d6) can be used.

-

-

Dissolution and Filtration:

-

Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

-

Internal Standard:

-

For referencing the chemical shifts in D2O, a small amount of a water-soluble standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added. The methyl signal of DSS is set to 0.0 ppm.

-

Experimental Workflow for NMR Sample Preparation

Caption: A generalized workflow for the preparation of an NMR sample of this compound.

The following are suggested starting parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Table 2: Suggested NMR Spectrometer Parameters

| Parameter | 1H NMR | 13C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Solvent | D2O or DMSO-d6 | D2O or DMSO-d6 |

| Temperature | 298 K | 298 K |

| Pulse Program | zg30 (or similar) | zgpg30 (or similar) |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay (d1) | 1-5 seconds | 2-5 seconds |

| Number of Scans (ns) | 16-64 | 1024-4096 |

| Spectral Width (sw) | 16 ppm | 240 ppm |

Data Processing and Interpretation

-

Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for 1H and 1-2 Hz for 13C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.

-

Referencing: Calibrate the spectrum by setting the internal standard (DSS) to 0.0 ppm or the residual solvent peak to its known chemical shift (e.g., HOD in D2O at ~4.79 ppm, residual DMSO in DMSO-d6 at ~2.50 ppm).

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the 1H spectrum to determine the relative ratios of the different protons.

-

Structure Elucidation: Assign the observed signals to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities (splitting patterns), and integration values. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignments.

Logical Relationship in NMR Data Analysis

The process of obtaining and interpreting NMR data follows a logical progression from sample preparation to final structural confirmation.

Logical Flow of NMR Analysis

Caption: Logical progression of steps in an NMR spectroscopy experiment, from sample preparation to structural elucidation.

This guide provides a foundational understanding for conducting and interpreting NMR spectroscopy on this compound. While specific quantitative data is sparse in the public domain, the methodologies and comparative data presented herein offer a robust starting point for researchers in the field.

References

Synthesis of 1-Naphthol-3,6-disulfonic Acid Disodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 1-Naphthol-3,6-disulfonic acid disodium salt, a key intermediate in the pharmaceutical and dye industries. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathways to facilitate understanding and replication.

Introduction

1-Naphthol-3,6-disulfonic acid and its disodium salt, also known as RG acid, are important chemical intermediates. In the pharmaceutical sector, they serve as building blocks for the synthesis of various drug candidates. Their utility also extends to the manufacturing of high-performance dyes and pigments. This guide explores the two principal methods for its synthesis: the reductive deamination of 1-amino-8-naphthol-3,6-disulfonic acid (H acid) and the sulfonation of naphthalene followed by alkaline fusion.

Synthetic Pathways

There are two primary pathways for the industrial synthesis of this compound.

Route 1: Reductive Deamination of 1-amino-8-naphthol-3,6-disulfonic acid (H acid)

This is a widely utilized method that involves the diazotization of the amino group of H acid, followed by the reductive removal of the diazonium group.

Route 2: Sulfonation of Naphthalene and Alkaline Fusion

This classic approach involves the disulfonation of naphthalene to form a mixture of naphthalenedisulfonic acids, followed by the alkaline fusion of the appropriate isomer to introduce the hydroxyl group.

Experimental Protocols

Route 1: Reductive Deamination of 1-amino-8-naphthol-3,6-disulfonic acid (H acid)

This method is a two-step, one-pot synthesis that proceeds via a diazonium salt intermediate.

Step 1: Diazotization of 1-amino-8-naphthol-3,6-disulfonic acid (H acid)

-

Materials:

-

1-amino-8-naphthol-3,6-disulfonic acid (H acid)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ice

-

Water

-

-

Procedure:

-

Suspend 20 g of 1-amino-8-naphthol-3,6-disulfonic acid in 95 ml of water in a beaker.

-

Adjust the pH to 7.0 by adding 10 N sodium hydroxide solution (approximately 5.7 ml) to dissolve the H acid.

-

Add 15.96 ml of 4 N sodium nitrite solution to the H acid solution and mix thoroughly.

-

In a separate beaker, prepare a mixture of 78 g of ice and 25 ml of 10 N hydrochloric acid.

-

Once the ice/acid mixture reaches a temperature of approximately -10°C, add the H acid/sodium nitrite solution dropwise over 4 hours, maintaining the reaction temperature between 0-5°C.[1]

-

Step 2: Reductive Deamination of the Diazonium Salt

Two common reducing agents for this step are potassium formate and glucose.

-

Method A: Using Potassium Formate

-

Filter the diazonium salt suspension prepared in Step 1.

-

Prepare a solution of 100 g of potassium formate in 150 ml of water and heat to 90-95°C.

-

Add the filtered diazonium salt to the hot potassium formate solution.

-

Maintain the temperature at 90-95°C for 12 hours.[2]

-

Cool the reaction mixture and add 250 ml of ethanol to precipitate inorganic salts.[2]

-

Filter the mixture. The filtrate contains the desired product.

-

-

Method B: Using Glucose

-

Suspend the diazonium salt from Step 1 in 105 ml of water.

-

Prepare a suspension of 8.33 g of glucose in 20 ml of water and add it to the diazonium salt suspension.

-

Heat 80 ml of 12.5% sodium hydroxide solution to 80°C in a separate vessel.

-

Add the diazonium salt/glucose suspension to the hot sodium hydroxide solution over one hour.

-

Cool the mixture to room temperature and neutralize with dilute hydrochloric acid.[2]

-

Purification of 1-Naphthol-3,6-disulfonic acid

-

The alcoholic-aqueous filtrate from the potassium formate method or the neutralized solution from the glucose method is evaporated to dryness.

-

The crude product can be purified by recrystallization.[2]

-

For further purification, the residue can be dissolved in 0.1 N hydrochloric acid and reprecipitated by the addition of ethanol. This process can be repeated multiple times.[2]

Formation of the Disodium Salt

-

Dissolve the purified 1-Naphthol-3,6-disulfonic acid in water.

-

Carefully add a stoichiometric amount of sodium hydroxide or sodium carbonate solution until the pH is neutral to slightly alkaline.

-

The disodium salt can be isolated by evaporation of the water or by precipitation through the addition of a suitable organic solvent.

Route 2: Sulfonation of Naphthalene and Alkaline Fusion

This route involves the formation of naphthalenedisulfonic acids, followed by conversion to the desired product. The key intermediate is naphthalene-2,7-disulfonic acid.

Step 1: Synthesis of Naphthalene-2,7-disulfonic acid

-

Materials:

-

Naphthalene

-

Concentrated sulfuric acid (98%)

-

Inert gas (e.g., nitrogen)

-

-

Procedure:

-

Heat 1 mole of industrial naphthalene to 80°C under an inert atmosphere (e.g., nitrogen) until completely melted.

-

Slowly add 1.15 moles of 98% concentrated sulfuric acid.

-

Increase the temperature to 90°C and maintain for 150 minutes to obtain an intermediate product mixture.

-

To this mixture, add an additional portion of concentrated sulfuric acid.

-

The reaction is then continued under negative pressure to drive the reaction towards the desired 2,7-isomer.

-

Step 2: Alkaline Fusion of Naphthalene-2,7-disulfonic acid Sodium Salt

-

Materials:

-

Naphthalene-2,7-disulfonic acid sodium salt

-

Sodium hydroxide (NaOH)

-

Sodium oxide (Na₂O) (optional)

-

Reaction solvent (e.g., high-boiling point inert solvent)

-

-

Procedure:

-

In a high-pressure autoclave, combine 30-36 parts of naphthalene-2,7-disulfonic acid sodium salt, 4-16 parts of sodium hydroxide, and 30-60 parts of a reaction solvent. Optionally, 8-20 parts of sodium oxide can be added.

-

Heat the mixture with stirring to 260-320°C.

-

Maintain the reaction at this temperature for 8-12 hours.

-

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature and filter to collect the solid fusion cake.

-

Neutralize the filter cake with a sulfuric acid solution to a pH of 0-4 to precipitate the 1-Naphthol-3,6-disulfonic acid.

-

Filter the resulting suspension and dry the solid product.

-

The disodium salt is then prepared as described in Route 1.

Quantitative Data

The following tables summarize the quantitative data found in the literature for the synthesis of 1-Naphthol-3,6-disulfonic acid and its intermediates.

Table 1: Reaction Conditions and Yield for Reductive Deamination of H-acid

| Parameter | Method A (Potassium Formate) | Method B (Glucose) |

| Starting Material | 20 g 1-amino-8-naphthol-3,6-disulfonic acid | 20 g 1-amino-8-naphthol-3,6-disulfonic acid |

| Diazotization Temp. | 0-5°C | 0-5°C |

| Reducing Agent | 100 g Potassium Formate | 8.33 g Glucose |

| Reduction Temp. | 90-95°C | 80°C |

| Reaction Time | 12 hours | 3 hours |

| Yield | ~70%[1][2] | Not explicitly stated, but implied to be similar |

Table 2: Purity and Yield for the Synthesis of Naphthalene-2,7-disulfonic Acid

| Parameter | Value |

| Starting Material | Naphthalene |

| Sulfonating Agent | Concentrated Sulfuric Acid |

| Purity of 2,7-naphthalenedisulfonic acid | 97%[3] |

| Yield of 2,7-naphthalenedisulfonic acid | 60 g from 520 g of reaction mixture[3] |

| Purity of 2,7-sodium naphthalene disulfonate | >99%[4] |

Visualizations

The following diagrams illustrate the key synthetic pathways described in this guide.

Caption: Synthesis of this compound via reductive deamination.

Caption: Synthesis of this compound via sulfonation and fusion.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The reductive deamination of H acid offers a relatively high-yielding and well-documented pathway. The sulfonation of naphthalene followed by alkaline fusion provides an alternative route starting from a more basic raw material, though it involves more challenging reaction conditions and isomer separations. The choice of synthetic route will depend on factors such as the availability of starting materials, desired purity, and the scale of production. The detailed protocols and data presented in this guide are intended to support researchers and professionals in the successful synthesis of this valuable chemical intermediate.

References

- 1. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. DE3424477A1 - Process for the preparation of 1-naphthol-3,6-disulphonic acid - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. CN103694149A - Method for producing 2,7-sodium naphthalene disulfonate by using reaction mother liquor of 2-naphthalene sulfonic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Naphthol-3,6-disulfonic acid disodium salt

CAS Number: 20349-39-7

This technical guide provides a comprehensive overview of 1-Naphthol-3,6-disulfonic acid disodium salt, catering to researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, synthesis, and established applications.

Core Chemical and Physical Data

This compound is a sulfonated naphthol derivative.[1] It is commonly supplied as a grey to brownish powder.[1] The compound is recognized for its utility as a key intermediate in the synthesis of various dyes and pigments.[1]

| Property | Value | Reference(s) |

| CAS Number | 20349-39-7 | [1] |

| Molecular Formula | C₁₀H₆Na₂O₇S₂ | [2] |

| Molecular Weight | 348.26 g/mol | [1] |

| Appearance | Grey to brownish powder | [1] |

| Melting Point | >300 °C | [1] |

| Density | 1.816 g/cm³ | [1] |

| Synonyms | Disodium 4-hydroxynaphthalene-2,7-disulphonate, 4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt, Violet Acid Disodium Salt | [1][2] |

Synthesis and Manufacturing

The industrial synthesis of 1-Naphthol-3,6-disulfonic acid often involves the reductive deamination of 1-amino-8-naphthol-3,6-disulfonic acid (H-acid).[3] This process is typically carried out via a diazonium salt intermediate.[3]

Experimental Protocol: Synthesis via Reductive Deamination

The following protocol is based on methodologies described in patent literature.[3]

1. Diazotization of 1-amino-8-naphthol-3,6-disulfonic acid (H-acid):

-

Suspend 20 g of 1-amino-8-naphthol-3,6-disulfonic acid in 95 ml of water.

-

Adjust the pH to 7.0 by adding 10 N sodium hydroxide solution to dissolve the H-acid.

-

Add 15.96 ml of 4N sodium nitrite solution and mix thoroughly.

-

In a separate beaker, prepare a mixture of 78 g of ice and 25 ml of 10 N hydrochloric acid.

-

Once the ice/acid mixture reaches approximately -10 °C, add the H-acid/sodium nitrite solution dropwise over 4 hours, maintaining the temperature between 0-5 °C.

2. Reductive Deamination:

-

The resulting diazonium salt suspension can be reduced using various agents. A common method involves using a reducing sugar in an alkaline medium.

-

Suspend the diazonium salt in 105 ml of water and add a suspension of 8.33 g of glucose in 20 ml of water.

-

Add this suspension over one hour to 80 ml of 12.5% sodium hydroxide solution that has been pre-heated to 80 °C.

-

Allow the reaction to proceed for 3 hours at 80 °C.

3. Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with dilute hydrochloric acid.

-

The product can be precipitated and isolated. Further purification can be achieved by recrystallization.

Spectroscopic Characterization

Limited publicly available spectroscopic data exists for this compound. However, spectral data for the free acid and related compounds can be found in chemical databases, which can aid in the characterization of this compound.

Analytical Methodologies

The analysis of naphthalene sulfonic acids and their derivatives is often performed using High-Performance Liquid Chromatography (HPLC). A method for the simultaneous determination of naphthalene, 1-naphthol, and 2-naphthol has been developed using HPLC combined with solid-phase extraction (SPE), which may be adapted for the quantification of this compound.[4] Furthermore, a patent describes an HPLC method for the detection of naphthalenedisulfonic acid isomers.[5]

General HPLC Method Development Considerations:

-

Stationary Phase: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol is typically employed.

-

Detection: UV detection is suitable due to the aromatic nature of the compound. The optimal wavelength should be determined by UV-Vis spectroscopy.

Applications

The primary application of this compound is as an intermediate in the chemical industry, particularly in the manufacturing of azo dyes.[1]

Industrial and Research Applications:

-

Dye and Pigment Manufacturing: It serves as a crucial building block for producing a variety of dyes for textiles, leather, and paper.[1]

-

Analytical Chemistry: The compound is used in colorimetric assays and as a reagent for the detection of certain chemical species.[1]

-

Pharmaceutical Intermediate: There are claims of its use as an intermediate in the synthesis of pharmaceutical compounds, but specific examples in publicly accessible literature are scarce.[1]

Biological Activity and Drug Development Potential

Currently, there is a notable lack of published, peer-reviewed data on the specific biological activities of this compound. While its application as a pharmaceutical intermediate is suggested, concrete examples and studies detailing its mechanism of action or its role in any signaling pathways are not available in the public domain. The general class of naphthalenesulfonic acids has been explored in medicinal chemistry, but specific data for this particular disodium salt is absent.[6][7]

Therefore, for professionals in drug development, this compound may be of interest as a starting material for synthesis or as a scaffold for derivatization, rather than as a bioactive agent in its own right based on current knowledge. Further research is required to elucidate any potential pharmacological effects.

Safety and Handling

This compound is classified as a skin and eye irritant.[8] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.[8] For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

References

- 1. This compound Supplier | 20349-39-7 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 2. This compound 20349-39-7, CasNo.20349-39-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 3. DE3424477A1 - Process for the preparation of 1-naphthol-3,6-disulphonic acid - Google Patents [patents.google.com]

- 4. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]

- 6. Sulfonic acid: key drug design elements with potent, broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Naphthol-3,6-disulfonic acid technical grade 330581-20-9 [sigmaaldrich.com]

An In-depth Technical Guide to 4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt is a water-soluble organic compound with significant applications in the chemical industry, primarily as a key intermediate in the synthesis of azo dyes. Its distinct chemical structure, featuring a naphthalene core with hydroxyl and sulfonic acid functional groups, also lends it utility as a reagent in analytical chemistry. This technical guide provides a comprehensive overview of the physicochemical properties, safety and handling protocols, and established applications of this compound. Detailed experimental methodologies for its analysis and use in dye synthesis are presented, alongside a discussion of its limitedly explored biological activities. This document aims to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt, also known as R-acid sodium salt, is typically a yellow to brown powder.[1] It is soluble in water. The disodium salt form enhances its water solubility, a crucial property for its application in aqueous reaction systems.

Identification

| Property | Value |

| Chemical Name | 4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt |

| Synonyms | Sodium 4-hydroxy-2,7-naphthalenedisulfonate, 1-Naphthol-3,6-disulfonic acid disodium salt hydrate |

| CAS Number | 841-89-4[1] |

| Molecular Formula | C₁₀H₆Na₂O₇S₂[1] |

| Molecular Weight | 348.26 g/mol (anhydrous basis)[2] |

Physicochemical Data

| Property | Value |

| Appearance | Yellow to brown powder[1] |

| Solubility | Soluble in water[1] |

| Melting Point | Decomposes before melting |

Spectral Data

Spectral analysis is crucial for the identification and characterization of 4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹³C NMR spectrum of this compound is available and can be accessed for structural elucidation.[3]

-

Infrared (IR) Spectroscopy: An IR spectrum is also available, providing information about the functional groups present in the molecule.

Safety and Handling

Proper handling of 4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt is essential to ensure laboratory safety.

-

Storage: The compound should be stored at room temperature in a tightly sealed container, in a cool, dry, and well-ventilated area. It should be kept away from moisture and incompatible substances such as strong oxidizing agents.[1]

-

Personal Protective Equipment (PPE): When handling this chemical, it is important to wear appropriate personal protective equipment, including gloves and eye protection.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

Illustrative HPLC Method Development:

-

Column: A C18 column is a common choice for the separation of aromatic sulfonic acids.[4]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or an ion-pairing agent) and an organic solvent like acetonitrile or methanol is typically employed. For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium acetate should be used.

-

Detection: UV detection is suitable for this compound due to its aromatic nature. The selection of an optimal wavelength should be based on the UV-Vis spectrum of the compound. A wavelength of 233 nm has been used for a related dinitro-naphthalenedisulfonic acid.[4]

Workflow for HPLC Method Development:

Caption: A general workflow for developing an HPLC method for the analysis of 4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for the quantitative analysis of 4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt in solution.

General Protocol:

-

Solvent Selection: Due to its high water solubility, deionized water is the most appropriate solvent.

-

Standard Solutions: Prepare a series of standard solutions of known concentrations.

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum of a standard solution between 200 and 800 nm to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the unknown sample at λmax and determine its concentration using the calibration curve.

Synthesis of Azo Dyes

4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt serves as a coupling component in the synthesis of azo dyes. The general procedure involves the reaction of a diazonium salt with the activated aromatic ring of the naphthalenedisulfonic acid.

General Protocol for Azo Dye Synthesis:

-

Diazotization: An aromatic amine is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form the diazonium salt.

-

Coupling Reaction: The diazonium salt solution is then slowly added to a cooled, alkaline solution of 4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt. The coupling reaction typically occurs at a slightly alkaline pH.

-

Isolation: The resulting azo dye often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.

Logical Flow of Azo Dye Synthesis:

Caption: A simplified diagram illustrating the key steps in the synthesis of an azo dye using 4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt as the coupling component.

Applications

Dye Intermediate

The primary application of 4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt is as an intermediate in the manufacture of a variety of azo dyes. The presence of the sulfonic acid groups imparts water solubility to the resulting dyes, which is a desirable characteristic for their application in the textile industry.

Analytical Reagent

This compound and its derivatives have been utilized as analytical reagents, particularly for the spectrophotometric determination of metal ions. The hydroxyl and sulfonic acid groups can form colored complexes with certain metal ions, allowing for their quantification. For instance, related naphthalenesulfonic acid derivatives are used in the determination of iron.[5]

Workflow for Spectrophotometric Metal Ion Determination:

References

- 1. ccount-chem.com [ccount-chem.com]

- 2. mdpi.com [mdpi.com]

- 3. spectrabase.com [spectrabase.com]

- 4. CN104569278B - A kind of HPLC analytical method of intermediate 4,5-dinitro-2,7-naphthalenedisulfonic acid content - Google Patents [patents.google.com]

- 5. Spectrophotometric determination of iron with 1-hydroxy-4-sulpho-2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 1-Naphthol-3,6-disulfonic acid disodium salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Naphthol-3,6-disulfonic acid disodium salt in water and organic solvents. Due to its applications as a key intermediate in the synthesis of dyes, pigments, and potentially in pharmaceutical compounds, understanding its solubility is critical for process development, formulation, and analytical characterization.

Core Physical and Chemical Properties

This compound, also known as Disodium 4-hydroxynaphthalene-2,7-disulfonate, is a sulfonated naphthol derivative. Its chemical structure, featuring a naphthalene core with a hydroxyl group and two sulfonate groups, dictates its solubility characteristics. The presence of the sodium sulfonate groups renders the molecule highly polar.

Data Presentation: Solubility Data

The solubility of this compound is summarized in the table below. It is important to note that while quantitative data for water solubility is available, information on its solubility in organic solvents is limited and primarily qualitative, based on the behavior of structurally similar compounds.

| Solvent | CAS Number | Temperature (°C) | Solubility | Citation |

| Water | 7732-18-5 | 25 | 1000 g/L | [1] |

| Water | 7732-18-5 | Not Specified | Very slightly soluble | [2] |

| Ethanol | 64-17-5 | Not Specified | Slightly soluble (inferred from related compounds) | [3] |

| Methanol | 67-56-1 | Not Specified | Slightly soluble (inferred from related compounds) | [3] |

| Ether | 60-29-7 | Not Specified | Practically insoluble (inferred from related compounds) |

Note on Conflicting Data: There are conflicting reports regarding the water solubility of this compound. A high solubility of 1000 g/L at 25°C has been reported[1]. However, a Safety Data Sheet from another supplier indicates it is "very slightly soluble in water"[2]. The high solubility value is more consistent with the expected properties of a disodium salt of a sulfonic acid. Researchers are advised to experimentally verify the solubility in their specific aqueous medium.

Factors Influencing Solubility

The solubility of aromatic sulfonic acid salts like this compound is influenced by several factors. The presence of sodium ions and the highly polar sulfonate groups generally leads to high aqueous solubility. However, the solubility can be decreased by the common ion effect when other sodium salts are present in the solution.

Experimental Protocols: Determination of Equilibrium Solubility (Shake-Flask Method)

To obtain precise solubility data in a specific solvent, the shake-flask method is a reliable and commonly used technique. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, buffer solution)

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a specific speed and temperature to further separate the solid from the supernatant.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed container or a volumetric flask. Dilute the filtered solution with the solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L) × Dilution factor)

Conclusion

This compound is a highly polar compound with excellent solubility in water, although conflicting reports exist. Its solubility in organic solvents is expected to be limited, particularly in non-polar solvents. For precise applications, especially in drug development and formulation, it is highly recommended to experimentally determine the solubility in the specific solvent systems of interest using a standardized protocol such as the shake-flask method.

References

1-Naphthol-3,6-disulfonic acid disodium salt molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Naphthol-3,6-disulfonic acid disodium salt, a versatile chemical compound with significant applications in various scientific and industrial fields. This document details its core physicochemical properties, experimental protocols for its key applications, and a visual representation of a primary synthetic pathway.

Core Properties

This compound, also known as R-acid or 4-hydroxy-2,7-naphthalenedisulfonic acid disodium salt, is a water-soluble organic compound. Its chemical characteristics make it a valuable intermediate in the synthesis of various dyes and a reagent in analytical chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₆Na₂O₇S₂ |

| Molecular Weight | 348.26 g/mol (anhydrous basis) |

| Appearance | Typically a grey to brownish powder |

| Synonyms | 4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt, R-acid |

Experimental Protocols

This section provides detailed methodologies for two primary applications of this compound: the synthesis of an azo dye and its use in a colorimetric assay for the determination of nitrates.

Synthesis of an Azo Dye (Azo Coupling)

This compound serves as a coupling component in the synthesis of azo dyes. The following protocol is a representative example of an azo coupling reaction.

Materials:

-

An aromatic amine (e.g., aniline or a substituted aniline)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

This compound

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Ice

-

Distilled water

-

Beakers, magnetic stirrer, and filtration apparatus

Procedure:

Part A: Diazotization of the Aromatic Amine

-

Dissolve the aromatic amine in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature between 0-5°C.

-

Continue stirring for 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt.

Part B: Azo Coupling Reaction

-

In a separate beaker, dissolve this compound in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the cold solution of this compound with vigorous stirring.

-

A colored precipitate of the azo dye should form. Continue stirring in the ice bath for 30 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification of the Azo Dye

-

Add sodium chloride to the reaction mixture to "salt out" the dye, which decreases its solubility in water.

-

Isolate the precipitated dye by vacuum filtration.

-

Wash the filter cake with a cold, saturated sodium chloride solution to remove impurities.

-

Dry the purified azo dye in a desiccator or a low-temperature oven.

Colorimetric Determination of Nitrates

This protocol describes a method for the spectrophotometric determination of nitrate ions in an aqueous sample, adapted from methods using similar naphtholsulfonic acid derivatives. The reaction in a strong acid medium produces a colored compound, the absorbance of which is proportional to the nitrate concentration.

Materials:

-

This compound solution (0.1% w/v in concentrated sulfuric acid)

-

Concentrated sulfuric acid (H₂SO₄)

-

Standard nitrate solutions of known concentrations

-

Sample solution containing an unknown concentration of nitrates

-

Spectrophotometer

-

Pipettes and volumetric flasks

Procedure:

-

Preparation of Reagent: Prepare a 0.1% (w/v) solution of this compound in concentrated sulfuric acid. This should be done with caution in a fume hood due to the exothermic nature of dissolving solids in concentrated acid.

-

Standard Curve Preparation:

-

Pipette a series of known volumes of the standard nitrate solutions into separate test tubes.

-

Carefully add a fixed volume of the 1-Naphthol-3,6-disulfonic acid reagent to each test tube.

-

Allow the color to develop for a specific time period (e.g., 10-15 minutes).

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (to be determined experimentally, typically in the visible range) using a spectrophotometer.

-

Plot a calibration curve of absorbance versus nitrate concentration.

-

-

Sample Analysis:

-

Pipette a known volume of the sample solution into a test tube.

-

Add the same fixed volume of the 1-Naphthol-3,6-disulfonic acid reagent as used for the standards.

-

Allow the same color development time as for the standards.

-

Measure the absorbance of the sample solution at the same wavelength.

-

Determine the concentration of nitrates in the sample by comparing its absorbance to the standard curve.

-

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis of an azo dye using this compound.

Theoretical Assessment of the Electronic Structure of 1-Naphthol-3,6-disulfonic acid disodium salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical assessment of the electronic structure of 1-Naphthol-3,6-disulfonic acid disodium salt. Due to the limited availability of direct computational studies on this specific molecule in peer-reviewed literature, this guide outlines the expected electronic characteristics based on the known properties of its constituent functional groups and provides a detailed protocol for a rigorous computational analysis. The presented quantitative data is illustrative, representing typical values that would be obtained through such a study, thereby serving as a practical reference for researchers in the field.

Introduction